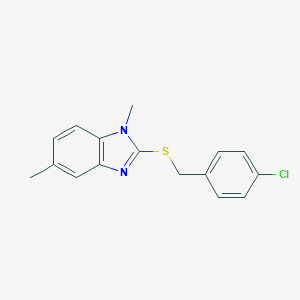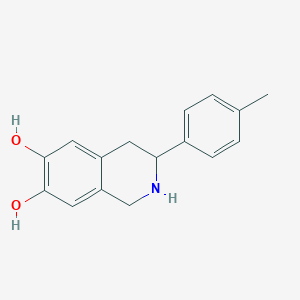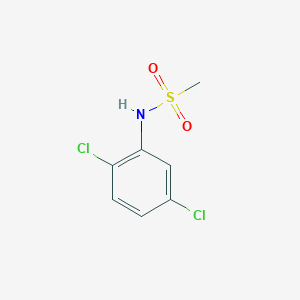![molecular formula C21H20N4O6S B246473 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p21. In addition, it has been shown to have anti-angiogenic effects by inhibiting the VEGF pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. It has been shown to have promising pharmacological properties and could be a potential candidate for drug development. However, one limitation is that further studies are needed to fully understand its pharmacokinetics and toxicity profile.
Zukünftige Richtungen
There are several future directions for research on 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as a novel anticancer and anti-inflammatory agent. This could involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another direction is to explore its potential as a molecular probe for studying signaling pathways involved in cancer and inflammation. This could involve synthesizing derivatives of the compound with fluorescent or biotin tags for use in imaging or affinity purification experiments.
Synthesemethoden
The synthesis of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-aminobenzenesulfonamide in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H20N4O6S |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4O6S/c1-29-14-10-12(11-15(30-2)17(14)31-3)18-22-19-16(20(26)23-18)21(32(4,27)28)24-25(19)13-8-6-5-7-9-13/h5-11,24H,1-4H3 |
InChI-Schlüssel |
UVFSKPOENHTWCY-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)




![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)